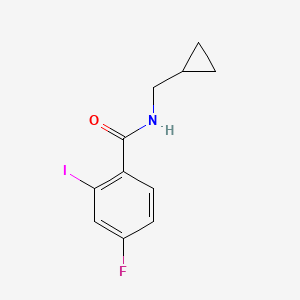

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide

Description

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide is a benzamide derivative characterized by a cyclopropane-containing methyl group attached to the amide nitrogen, along with fluorine and iodine substituents on the aromatic ring.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FINO/c12-8-3-4-9(10(13)5-8)11(15)14-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHOKDLQRMNODF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=C(C=C2)F)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluoro-2-iodobenzoic acid with an appropriate amine, such as cyclopropylmethylamine, under amide coupling conditions. This reaction often employs coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom at the second position can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in an aqueous or organic solvent.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Reactions: Formation of new aryl derivatives.

Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.

Hydrolysis: Formation of 4-fluoro-2-iodobenzoic acid and cyclopropylmethylamine.

Scientific Research Applications

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological targets are studied to understand its mechanism of action.

Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds. Research focuses on its pharmacokinetics, pharmacodynamics, and therapeutic potential.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

N-cyclopropyl-N-ethyl-4-iodobenzamide (): Structure: Substitutes the cyclopropylmethyl group with a cyclopropyl-ethyl moiety and lacks the fluorine substituent. Key Differences: The ethyl group increases hydrophobicity compared to the methyl group in the target compound. Derivatives of this compound are reported in cycloheptene-quinoline hybrids, indicating applications in complex heterocyclic synthesis .

N-(3-cyano-4-fluorophenyl)-5-fluoro-2-iodobenzamide (): Structure: Features a cyano group at the 3-position and an additional fluorine at the 5-position on the benzamide ring. Key Differences: The cyano group introduces strong electron-withdrawing effects, enhancing polarization of the aromatic ring. This could improve interactions with electron-rich biological targets compared to the cyclopropylmethyl group, which primarily contributes steric bulk. The dual fluorine substitution may increase metabolic stability .

N-cyclopropyl-N-[(2-fluorophenyl)methyl]-2-phenoxyacetamide (): Structure: Replaces the benzamide backbone with an acetamide and incorporates a 2-fluorophenylmethyl group. The 2-fluorophenyl group may enhance π-π stacking interactions but could alter solubility profiles .

Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(cyclopropylmethyl)-4-fluoro-2-iodobenzamide is a synthetic organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Synthesis

This compound features a unique structural arrangement characterized by a cyclopropylmethyl group attached to a 4-fluoro-2-iodobenzamide framework. Its molecular formula is . The synthesis typically involves the reaction of 4-fluoro-2-iodobenzoic acid with cyclopropylmethylamine under amide coupling conditions, often utilizing coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is hypothesized that the compound may bind to various enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme function by occupying the active site or alter receptor behavior by acting as an agonist or antagonist. The presence of the iodine atom in its structure is particularly significant, as it can influence both chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, suggesting potential as a therapeutic agent in treating infections. The specific mechanisms underlying this activity may involve disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation. The structural features of this compound allow it to interact with key proteins involved in cancer progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity Comparison |

|---|---|---|

| N-(cyclopropylmethyl)-4-fluoro-2-chlorobenzamide | Chlorine instead of iodine | May exhibit different reactivity |

| N-(cyclopropylmethyl)-4-fluoro-2-bromobenzamide | Bromine instead of iodine | Varying steric effects affecting reactivity |

| N-(cyclopropylmethyl)-4-fluoro-2-methylbenzamide | Methyl group instead of halogen | Altered chemical behavior due to non-halogen substituent |

The differences in halogen substituents significantly influence the compounds' reactivity and biological activities, highlighting the importance of structural variations in drug design.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A recent investigation demonstrated that this compound inhibited the growth of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

- Cancer Cell Line Research : In vitro assays revealed that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting potential for further development as an anticancer agent .

- Mechanistic Insights : Molecular docking studies indicated favorable binding interactions between the compound and target proteins involved in cancer signaling pathways, providing insights into its mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.